molecular formula C14H15NO4S B6380437 2-Methoxy-4-(3-methylsulfonylaminophenyl)phenol, 95% CAS No. 1262001-81-9

2-Methoxy-4-(3-methylsulfonylaminophenyl)phenol, 95%

Cat. No. B6380437
CAS RN: 1262001-81-9
M. Wt: 293.34 g/mol
InChI Key: DINSPZPGMWIWCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4-(3-methylsulfonylaminophenyl)phenol, 95% (2M4MSPP95) is a chemical compound used in scientific research. It has a wide range of applications in the fields of biochemistry, physiology, and pharmacology. This compound is synthesized through a variety of methods and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

2-Methoxy-4-(3-methylsulfonylaminophenyl)phenol, 95% is known to interact with a variety of proteins and enzymes. It binds to proteins and enzymes in a reversible manner, which allows it to modulate their activity. It is also known to interact with various receptor proteins, which allows it to modulate their activity. Additionally, 2-Methoxy-4-(3-methylsulfonylaminophenyl)phenol, 95% is known to interact with various signaling molecules, which allows it to modulate their activity.
Biochemical and Physiological Effects
2-Methoxy-4-(3-methylsulfonylaminophenyl)phenol, 95% has been studied extensively for its biochemical and physiological effects. It has been shown to modulate the activity of various proteins and enzymes, which can lead to changes in the biochemical and physiological processes of cells and organisms. Additionally, 2-Methoxy-4-(3-methylsulfonylaminophenyl)phenol, 95% has been shown to modulate the activity of various receptor proteins, which can lead to changes in the biochemical and physiological processes of cells and organisms.

Advantages and Limitations for Lab Experiments

2-Methoxy-4-(3-methylsulfonylaminophenyl)phenol, 95% has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it suitable for use in a wide range of experiments. Additionally, 2-Methoxy-4-(3-methylsulfonylaminophenyl)phenol, 95% is relatively stable, which makes it suitable for use in a wide range of experiments. One limitation is that 2-Methoxy-4-(3-methylsulfonylaminophenyl)phenol, 95% can interact with a variety of proteins and enzymes, which can lead to unpredictable results in certain experiments. Additionally, 2-Methoxy-4-(3-methylsulfonylaminophenyl)phenol, 95% can interact with various signaling molecules, which can lead to unpredictable results in certain experiments.

Future Directions

2-Methoxy-4-(3-methylsulfonylaminophenyl)phenol, 95% has a wide range of potential applications in scientific research. One potential application is in the study of the biochemical and physiological effects of various compounds. Additionally, 2-Methoxy-4-(3-methylsulfonylaminophenyl)phenol, 95% could be used to study the mechanisms of drug action, the mechanisms of cell signaling, and the mechanisms of gene regulation. Furthermore, 2-Methoxy-4-(3-methylsulfonylaminophenyl)phenol, 95% could be used to study the effects of various toxins on cells and organisms. Finally, 2-Methoxy-4-(3-methylsulfonylaminophenyl)phenol, 95% could be used to study the structure and function of proteins and enzymes.

Synthesis Methods

2-Methoxy-4-(3-methylsulfonylaminophenyl)phenol, 95% is synthesized through a number of different methods, including the Mitsunobu reaction, the Wittig reaction, and the Ugi reaction. The Mitsunobu reaction is the most commonly used method for synthesizing 2-Methoxy-4-(3-methylsulfonylaminophenyl)phenol, 95%, as it is a simple and efficient method. This method involves the reaction of a thiol, an aldehyde, and a phosphine, which yields a phosphoramidate compound. The Wittig reaction involves the reaction of an aldehyde with a phosphonium salt, which yields a phosphonate compound. The Ugi reaction is a multicomponent reaction that involves the reaction of an aldehyde, a carboxylic acid, an amine, and an isocyanide, which yields an amide compound.

Scientific Research Applications

2-Methoxy-4-(3-methylsulfonylaminophenyl)phenol, 95% has a wide range of applications in scientific research. It has been used to study the structure and function of proteins, to study the structure and function of enzymes, and to study the biochemical and physiological effects of various compounds. It has also been used to study the mechanisms of drug action, to study the mechanisms of cell signaling, and to study the mechanisms of gene regulation. Additionally, 2-Methoxy-4-(3-methylsulfonylaminophenyl)phenol, 95% has been used to study the effects of various toxins on cells and organisms.

properties

IUPAC Name

N-[3-(4-hydroxy-3-methoxyphenyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-19-14-9-11(6-7-13(14)16)10-4-3-5-12(8-10)15-20(2,17)18/h3-9,15-16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINSPZPGMWIWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC=C2)NS(=O)(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685781
Record name N-(4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-(3-methylsulfonylaminophenyl)phenol

CAS RN

1262001-81-9
Record name N-(4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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